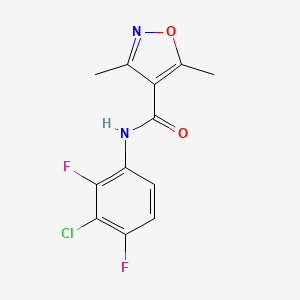![molecular formula C10H15ClO B2673220 2-Chloro-1-spiro[2.5]octan-7-ylethanone CAS No. 2011452-23-4](/img/structure/B2673220.png)
2-Chloro-1-spiro[2.5]octan-7-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-spiro[2.5]octan-7-ylethanone is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique spirocyclic structure, which contributes to its high reactivity and promising biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-spiro[2.5]octan-7-ylethanone typically involves the use of para-quinone methides. An efficient one-pot approach has been developed, which proceeds smoothly in high yields under mild conditions without the use of metals . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve the use of catalytic systems and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-spiro[2.5]octan-7-ylethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-1-spiro[2.5]octan-7-ylethanone has several scientific research applications, including:
Chemistry: It is used as a versatile synthetic building block in organic synthesis due to its high reactivity and unique structural features.
Biology: The compound’s potential biological activity makes it a subject of interest in biological research.
Industry: The compound’s unique properties make it useful in various industrial applications, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 2-Chloro-1-spiro[2.5]octan-7-ylethanone exerts its effects is primarily attributed to its spirocyclic structure. This structure allows the compound to interact with various molecular targets and pathways, leading to its observed biological activities . The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-1-spiro[2.5]octan-7-ylethanone include other spirocyclic derivatives, such as spiro[2.5]octa-4,7-dien-6-one .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of a spirocyclic structure with a chlorine atom and an ethanone group. This combination contributes to its high reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-chloro-1-spiro[2.5]octan-7-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO/c11-7-9(12)8-2-1-3-10(6-8)4-5-10/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVHIJJDOJVADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
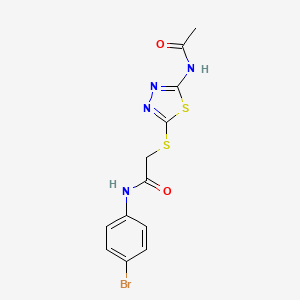

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2673140.png)
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2673143.png)
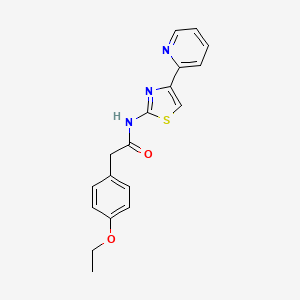
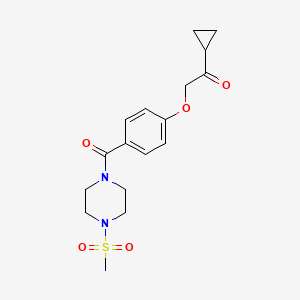
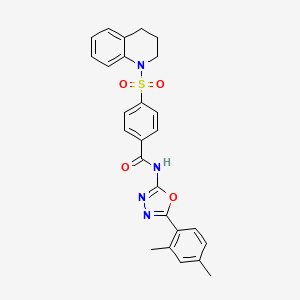
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2673148.png)
![N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2673151.png)
![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate-methanol (2:1)](/img/new.no-structure.jpg)

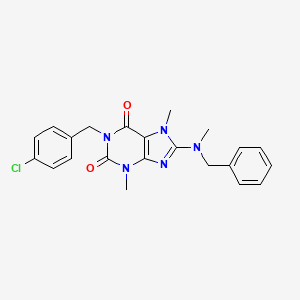
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2673159.png)
